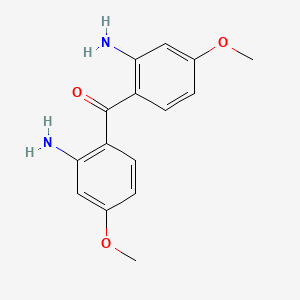
Bis(2-amino-4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-amino-4-methoxyphenyl)methanone: is an organic compound with the molecular formula C15H16N2O3 It is characterized by the presence of two amino groups and two methoxy groups attached to a benzophenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-amino-4-methoxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-4-methoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with an appropriate ketone, such as acetophenone, in the presence of a base like sodium hydroxide.
Cyclization: The resulting intermediate is then cyclized under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-amino-4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Bis(2-nitro-4-methoxyphenyl)methanone.
Reduction: Bis(2-amino-4-methoxyphenyl)methanol.
Substitution: Bis(2-amino-4-halophenyl)methanone.
Applications De Recherche Scientifique
Bis(2-amino-4-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of Bis(2-amino-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar structure but with hydroxyl groups instead of amino groups.
Bis(2-chloro-4-methoxyphenyl)methanone: Contains chloro groups instead of amino groups.
Uniqueness
Bis(2-amino-4-methoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from its analogs.
Propriétés
Numéro CAS |
71642-35-8 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
bis(2-amino-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H16N2O3/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8H,16-17H2,1-2H3 |
Clé InChI |
DATMMTSVTVISMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















